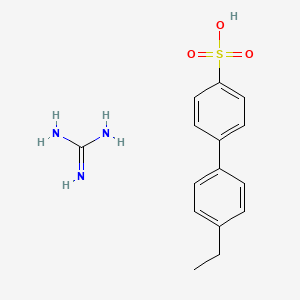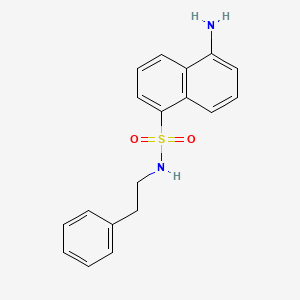![molecular formula C22H20N2O4 B12606743 4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-45-6](/img/structure/B12606743.png)
4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a formamido group, a hydroxy group, and a phenylethoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. The phenylethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
4-Formamido-2-hydroxy-N-phenylbenzamide: Lacks the phenylethoxy group, resulting in different chemical and biological properties.
2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide:
Uniqueness
4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenylethoxy group, in particular, differentiates it from other similar compounds and may enhance its interactions with biological targets.
特性
CAS番号 |
648922-45-6 |
|---|---|
分子式 |
C22H20N2O4 |
分子量 |
376.4 g/mol |
IUPAC名 |
4-formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O4/c25-15-23-17-9-10-20(21(26)14-17)22(27)24-18-7-4-8-19(13-18)28-12-11-16-5-2-1-3-6-16/h1-10,13-15,26H,11-12H2,(H,23,25)(H,24,27) |
InChIキー |
PQBPTKZACHMHRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)NC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


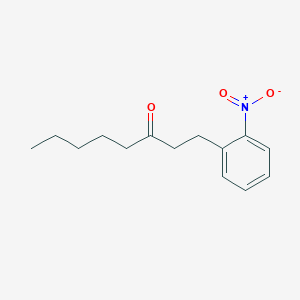
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)

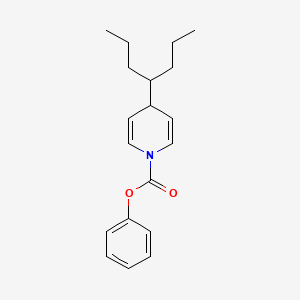
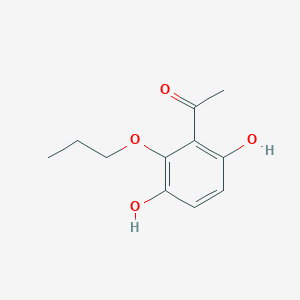
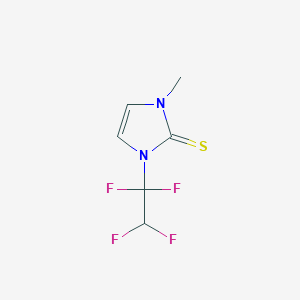
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
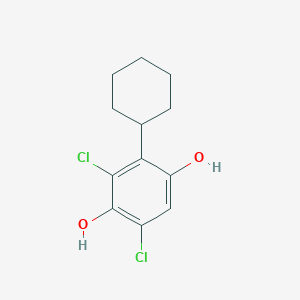
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)

